molecular formula C16H26N7O6P B15123496 8-AHA-cAMP

8-AHA-cAMP

Cat. No.: B15123496
M. Wt: 443.40 g/mol
InChI Key: WCWLOZYNRVLFOG-UHFFFAOYSA-N
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Description

It is a selective activator of cAMP-dependent protein kinase (PKA) and has a preference for site B of the regulatory subunit I (RI) of PKA . This compound is widely used in biochemical research to study cAMP signaling pathways and protein kinase A activation.

Preparation Methods

8-AHA-cAMP can be synthesized through a multi-step chemical process. The synthesis typically involves the modification of adenosine to introduce the 6-aminohexylamino group at the 8-position of the adenine ring. . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

8-AHA-cAMP undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

8-AHA-cAMP is unique due to its selective activation of site B of RI of PKA. Similar compounds include:

These compounds highlight the versatility and specificity of cAMP analogs in biochemical research.

Properties

Molecular Formula

C16H26N7O6P

Molecular Weight

443.40 g/mol

IUPAC Name

6-[6-amino-8-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,19,22)(H,25,26)(H2,18,20,21)

InChI Key

WCWLOZYNRVLFOG-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCCCN)N)O)OP(=O)(O1)O

Origin of Product

United States

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